molecular formula C13H12N2OS B11669202 N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11669202
M. Wt: 244.31 g/mol
InChI Key: GPBDMHOZKSIYPB-NTEUORMPSA-N
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Description

N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 2-thiophenecarbohydrazide. Schiff bases have been widely studied due to their diverse biological activities and their ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is typically synthesized through a condensation reaction. The reaction involves mixing equimolar amounts of 4-methylbenzaldehyde and 2-thiophenecarbohydrazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

4-methylbenzaldehyde+2-thiophenecarbohydrazideN’-(4-methylbenzylidene)-2-thiophenecarbohydrazide+H2O\text{4-methylbenzaldehyde} + \text{2-thiophenecarbohydrazide} \rightarrow \text{N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide} + \text{H}_2\text{O} 4-methylbenzaldehyde+2-thiophenecarbohydrazide→N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its precursor amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring or the benzylidene group.

    Reduction: The original amines, 4-methylbenzaldehyde, and 2-thiophenecarbohydrazide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals. These complexes have been studied for their catalytic properties and potential use in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research has shown that Schiff bases, including N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide, possess anti-inflammatory and anticancer properties. They are being investigated for their potential use in drug development.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by interacting with cellular DNA and proteins.

Comparison with Similar Compounds

N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases and related compounds:

    N’-(4-methylbenzylidene)-2-aminobenzohydrazide: Similar structure but with an aminobenzene ring instead of thiophene.

    N’-(4-methylbenzylidene)-2-hydroxybenzohydrazide: Contains a hydroxyl group on the benzene ring.

    N’-(4-methylbenzylidene)-2-phenylhydrazine-1-carbothioamide: Similar structure but with a phenyl group instead of thiophene.

The uniqueness of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a potent bioactive compound.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

GPBDMHOZKSIYPB-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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